3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one
Description
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
3-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C11H15NOS/c1-8-7-14-11(12-8)6-9-3-2-4-10(13)5-9/h7,9H,2-6H2,1H3 |
InChI Key |
PMKICQBSYFNSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC2CCCC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazole Derivatives via Multicomponent Reactions
Multicomponent reactions (MCRs) are one-pot processes known for their efficiency in sustainable synthesis. A novel series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives were synthesized using a one-pot, three-component reaction involving 2-(2-benzylidenehydrazinyl)-4-methylthiazole.
General Procedure: A mixture of 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 mmol), thiosemicarbazide (1 mmol), and hydrazonoyl chlorides (1 mmol) in dioxane (20 mL) with triethylamine (TEA) as a catalyst is refluxed for 2–4 hours, monitored by thin-layer chromatography (TLC). The resulting precipitate is filtered, washed with methanol, dried, and recrystallized to yield the desired thiazole derivatives.
Synthesis of 2-Amino-5-methylthiazol Derivatives
A series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized using various substituted aldehydes.
- React ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to form an ester compound.
- Condense the ester compound with hydrazine hydrate to form 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide.
- React the acetohydrazide with carbon disulfide in a basic alcohol solution to yield the desired compound.
- Condense the resulting compound with different aldehydes in ethanol at reflux to form Schiff bases.
Preparation of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine
This method involves reacting a ketone derivative with 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethylamine.
- Dissolve 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one in dichloromethane (DCM).
- Add tetrabutyl-ammonium bromide (TBAB) catalyst.
- Dissolve potassium thiocyanate (KSCN) in water, and add this aqueous solution to the DCM solution.
- Heat the resulting binary system to reflux and stir for 3-4 hours. Salt precipitation will occur.
- Add water until the salt dissolves. Separate the aqueous phase.
- Evaporate the organic phase and add methanol (MeOH).
- Cool the methanol solution to crystallize the product, then filter and wash the crystals with MeOH.
Synthesis of Novel Thiophene, Thiazole, and Coumarin Derivatives
Procedure: React o-phenylene diamine with ethyl caynoacetate, heating the mixture in an oil bath at 120°C for 30 minutes, then cool. Triturate the solid product with diethyl ether and collect by filtration, followed by crystallization from ethanol. React a compound with chloroacetyl chloride in 1,4-dioxane and heat under reflux for 15 minutes, then pour into ice/water mixture. Collect the formed solid product by filtration, dry, and crystallize from 1,4-dioxane.
Synthesis of Substituted-2H-chromen-2-one Derivatives
Procedure: React 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and 2CO3 using absolute ethanol as a solvent to afford the final products of 4-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl] substituted-2H-chromen-2-one derivatives.
Additional Synthetic Procedures
- 5-Acetylthiazole Formation: Use general synthetic procedures involving silica gel chromatography with various solvent systems to purify 5-acetylthiazole derivatives.
- Pyrimidine Amine Formation: Employ silica gel chromatography with solvent systems such as dichloromethane (DCM) ramping to DCM:MeOH to obtain pyrimidine amine derivatives.
- Substitution of Bromide with Secondary Amines: Utilize silica gel chromatography with solvent systems like petroleum ether (PE) ramping to ethyl acetate (EtOAc) or DCM ramping to DCM:MeOH to yield the desired tertiary amine derivative.
- Reduction of Nitro Compounds to Amines: Reduce nitro compounds overnight and filter through a pad of Celite. Concentrate the filtrate and washing under reduced pressure to obtain the amine, which can be used without further purification.
- Pyrimidine Cyclization: Apply silica gel chromatography with solvent systems such as PE ramping to EtOAc, DCM ramping to DCM:MeOH, or DCM ramping to DCM:MeOH:NH4OH to obtain the desired product.
Chemical Reactions Analysis
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like bromine or chlorine
Scientific Research Applications
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one is a chemical compound with a molecular weight of approximately 195.28 g/mol. It features a cyclohexanone structure substituted with a 4-methylthiazole moiety. The compound's structure includes a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Chemical Properties and Reactions
The chemistry of this compound involves nucleophilic substitutions and electrophilic additions due to the reactive sites in the thiazole and cyclohexanone structures. These reactions facilitate the synthesis of related compounds and modifications that can alter physicochemical properties or enhance biological activity.
Biological Activities and Applications
This compound exhibits biological activities attributed to the thiazole moiety, which is known for its roles in medicinal chemistry. These activities may vary based on the compound's structural characteristics and substituents. Interaction studies often focus on its binding affinity and mechanism of action with biological targets, using techniques to elucidate its pharmacological profile.
Structural Variations and Biological Activities
Mechanism of Action
The mechanism of action of 3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound may also interact with inflammatory pathways, reducing inflammation and pain .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The target compound’s 4-methylthiazole group is smaller and less sterically demanding than the dithiolan/dithian-phenyl substituents in 9b and 10b. This difference may influence solubility and reactivity.
- Synthetic Yields : Compound 9b achieved a 94% yield under mild conditions (room temperature, 15 hours), while 10b required higher temperatures (60°C) and yielded 81%. This suggests that smaller heterocycles (e.g., dithiolan vs. dithian) may improve reaction efficiency due to reduced steric hindrance or thermodynamic stability .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~209 g/mol) is significantly lower than 9b (290.44 g/mol) and 10b (304.47 g/mol), primarily due to the absence of bulky phenyl and dithiolan/dithian groups. Lower molecular weight may improve bioavailability or diffusion properties in biological systems.
- Polarity : The thiazole ring’s nitrogen and sulfur atoms introduce polarity, but less so than the disulfide-containing dithiolan/dithian groups. This could result in differing solubility profiles in polar solvents.
Reactivity and Functionalization Potential
- Electrophilic Reactivity: The cyclohexanone carbonyl group is susceptible to nucleophilic attacks. Substituents like thiazole (moderate electron-withdrawing) or dithiolan (stronger electron-withdrawing) may alter the electrophilicity of the carbonyl carbon, affecting reactions such as Grignard additions or condensations.
- This suggests that introducing aminoalkyl groups (via Mannich reactions) to the target compound could be a viable strategy for bioactivity optimization .
Biological Activity
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole moiety, in particular, is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various biological targets. The thiazole ring enhances the compound's ability to engage in multiple biochemical pathways.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown effectiveness against a range of bacteria and fungi. In vitro studies suggest that this compound may inhibit the growth of specific pathogens through mechanisms such as enzyme inhibition and disruption of cell membrane integrity.
| Study | Pathogen Tested | Result |
|---|---|---|
| E. coli | Inhibition at 50 µg/mL | |
| S. aureus | Moderate activity at 100 µg/mL | |
| C. albicans | Significant growth inhibition |
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, altering cellular signaling.
- Apoptosis Induction : Similar thiazole derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of thiazole derivatives against multi-drug resistant strains, showing that modifications on the thiazole ring significantly enhanced activity against resistant strains.
- Anticancer Activity : Another research focused on the cytotoxic effects of thiazole-containing compounds on human cancer cell lines, demonstrating that certain substitutions on the thiazole ring improved selectivity and potency.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Construct the cyclohexanone core via aldol condensation or ketone functionalization.
- Step 2 : Introduce the 4-methylthiazole moiety through alkylation or Schiff base formation.
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance yield. For example, using anhydrous conditions for moisture-sensitive intermediates or transition-metal catalysts for cross-coupling reactions .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclohexanone backbone integrity. For example, cyclohexanone carbonyl signals typically appear at ~210 ppm in C NMR .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm) .
- Chromatography : Use HPLC with UV detection (e.g., 254 nm) to assess purity and isolate isomers .
Advanced Research Questions
Q. How do structural modifications (e.g., Mannich base derivatization) impact the biological activity profile of this compound?
- Methodological Answer :
- Case Study : Mannich base substitution on cyclohexanone derivatives can enhance anti-inflammatory activity but reduce antioxidant effects. For example, a derivative with a dimethylamino group (Compound 2d) showed anti-inflammatory activity comparable to diclofenac (IC = 10 µM) but lower radical scavenging capacity (IC = 48 µM vs. ascorbic acid’s 5 µM) .
- Experimental Design :
- Biological Assays : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory testing (TNF-α/IL-6 ELISA) and DPPH/ABTS assays for antioxidant activity.
- SAR Analysis : Correlate substituent electronic effects (e.g., electron-donating groups) with activity trends .
Q. How can researchers resolve contradictions in biological data, such as divergent anti-inflammatory and antioxidant outcomes?
- Methodological Answer :
- Mechanistic Studies :
- Anti-inflammatory Pathway : Investigate NF-κB or COX-2 inhibition via Western blot or luciferase reporter assays.
- Antioxidant Limitation : Assess redox stability of the compound; nitro or methoxy groups may act as pro-oxidants under certain conditions .
- Toxicity Screening : Perform MTT assays on normal cells (e.g., HEK293) to rule out cytotoxicity masking antioxidant efficacy .
Q. What computational tools predict the regioselectivity of substituents in cyclohexanone derivatives during synthesis?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and identify kinetically favored substitution sites.
- Docking Studies : Predict binding affinities for target proteins (e.g., COX-2) to prioritize synthetic targets .
- Software : SHELX for crystallographic refinement if single crystals are obtained .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
